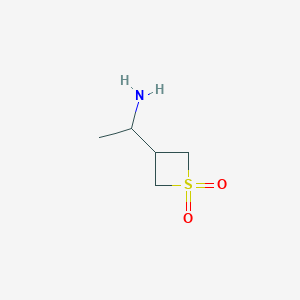

3-(1-Aminoethyl)-1lambda6-thietane-1,1-dione

Description

Properties

IUPAC Name |

1-(1,1-dioxothietan-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-4(6)5-2-9(7,8)3-5/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQUKHXPIUMZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CS(=O)(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: One common synthetic route involves starting with as the precursor. Under the influence of a , hydrogenation of the cyano group yields .

Reaction Conditions: The hydrogenation reaction typically occurs at elevated temperatures and pressures.

Industrial Production Methods: While there isn’t extensive industrial-scale production of this specific compound, it can be synthesized in the laboratory using the methods mentioned above.

Chemical Reactions Analysis

Reactions: The compound can undergo various reactions, including , , and .

Common Reagents and Conditions:

Major Products: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a versatile , finding applications as a solvent, catalyst, or electrolyte in chemical processes.

Biology: Researchers explore its use in , , and .

Medicine: Although not a drug itself, it may play a role in drug delivery systems due to its unique properties.

Industry: Its applications extend to areas like , , and .

Mechanism of Action

- The compound’s mechanism of action depends on its specific application. For instance:

- As a solvent or catalyst, it influences reaction kinetics and thermodynamics.

- In drug delivery, it affects drug solubility and release.

- Molecular targets and pathways vary based on the context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: The introduction of aminoethyl, methylamino, or aminomethyl groups enhances polarity and hydrogen-bonding capacity compared to the unsubstituted thietane-1,1-dioxide .

- Hydrochloride Salts: Most analogs exist as hydrochloride salts, improving stability and aqueous solubility. For example, 3-aminotetrahydrothiophene-1,1-dioxide hydrochloride (MW 177.63) is highly soluble in water, facilitating its use in biochemical assays .

- Steric Effects: Bulkier substituents (e.g., methyl in 3-(aminomethyl)-3-methyl analog) may hinder reactivity but improve selectivity in catalytic applications .

Physicochemical Properties

- Solubility: Amino-substituted derivatives (e.g., 3-aminotetrahydrothiophene-1,1-dioxide hydrochloride) show higher aqueous solubility due to ionic character, whereas ester-containing analogs (e.g., methyl 2-(3-amino-1,1-dioxo-thietan-3-yl)acetate) are more lipophilic .

- Thermal Stability : Thietane-1,1-dioxide derivatives generally exhibit moderate thermal stability (decomposition >150°C), with substituted variants showing variable stability depending on substituent electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.